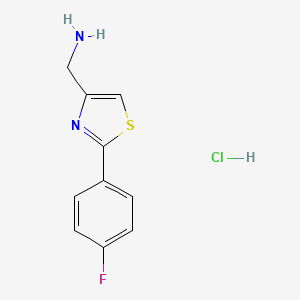

(2-(4-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride

Description

(2-(4-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride is a thiazole-derived compound featuring a methanamine group at the 4-position of the thiazole ring and a 4-fluorophenyl substituent at the 2-position. This compound is listed in supplier catalogs (e.g., CymitQuimica) but lacks extensive published pharmacological data .

Properties

IUPAC Name |

[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2S.ClH/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10;/h1-4,6H,5,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZMGXTUXXICQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Construction

Two main approaches are documented for the synthesis of thiazole derivatives with fluorophenyl substitution:

Hantzsch Condensation Route:

This classical method involves the condensation of α-haloketones with thiourea or thioamides to form the thiazole ring. For example, α-bromoketones bearing the 4-fluorophenyl substituent react with thiourea derivatives to yield the thiazole core with the desired substitution pattern. This method is advantageous for its straightforwardness and moderate reaction conditions.Suzuki–Miyaura Palladium-Catalyzed Coupling:

A more modern approach employs Suzuki–Miyaura cross-coupling between a 2-thiazole bromide and a 4-fluorophenyl boronic acid derivative. This method allows for precise installation of the fluorophenyl group at the 2-position of the thiazole ring with high regioselectivity and yields.

Introduction of the Aminomethyl Group

Following the formation of the 2-(4-fluorophenyl)thiazole intermediate, the 4-position is functionalized to introduce the aminomethyl substituent. This is often achieved by:

- Starting from a protected phthalimide derivative at the 4-position, which upon hydrazinolysis yields the free amine.

- Subsequent methylation, acylation, or carbamoylation reactions can be performed to modify the amine as needed.

- The free amine is then converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing its stability and solubility.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Suzuki–Miyaura Coupling | 2-thiazole bromide + (4-fluorophenyl)boronic acid, Pd catalyst, base, solvent | Formation of 2-(4-fluorophenyl)thiazole intermediate |

| 2 | Phthalimide Protection | Reaction with phthalimide reagent | Protection of amine precursor at 4-position |

| 3 | Hydrazinolysis | Hydrazine hydrate | Deprotection to yield free amine |

| 4 | Salt Formation | Treatment with HCl | Formation of hydrochloride salt |

Research Findings and Data

A comprehensive study on related 2,4-disubstituted arylthiazoles, including fluorophenyl derivatives, demonstrated the following:

- The Suzuki–Miyaura coupling method was optimized to improve yields by adjusting reaction times and catalyst loading.

- Hydrazinolysis of phthalimide-protected intermediates proceeded efficiently to yield the free amine.

- The hydrochloride salt form was preferred for biological testing due to improved solubility and stability.

- The synthetic route involving Suzuki coupling followed by hydrazinolysis and salt formation showed better overall yield and scalability compared to classical multi-step Hantzsch condensation approaches.

Comparative Yields and Efficiency

| Method | Number of Steps | Overall Yield (%) | Notes |

|---|---|---|---|

| Suzuki–Miyaura Coupling + Hydrazinolysis | 3-4 | 40-60 | High regioselectivity, scalable |

| Hantzsch Condensation Route | 5-6 | 17-25 | More steps, moderate yield, classical method |

Additional Notes

- The presence of the fluorine atom on the phenyl ring influences the chemical reactivity and biological activity, necessitating careful control of reaction conditions to avoid defluorination or side reactions.

- The hydrochloride salt form is typically isolated by treating the free amine with anhydrous HCl in an appropriate solvent system, followed by crystallization.

- Purification methods include recrystallization and chromatographic techniques to ensure high purity suitable for pharmacological applications.

Chemical Reactions Analysis

Nucleophilic Reactions

The primary amine group (-NH₂) in the hydrochloride salt participates in nucleophilic reactions:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides. For example, treatment with benzoyl chloride yields N-benzoyl derivatives .

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to produce secondary amines .

-

Condensation : Forms Schiff bases with aldehydes or ketones under mild acidic conditions .

Example Reaction :

Electrophilic Substitution on the Thiazole Ring

The thiazole ring undergoes electrophilic substitution, primarily at the 5-position due to electron-withdrawing effects of the fluorophenyl group :

-

Halogenation : Reacts with bromine (Br₂) in acetic acid to form 5-bromo derivatives .

-

Nitration : Nitration with HNO₃/H₂SO₄ introduces nitro groups at the 5-position .

Key Reagents and Conditions :

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Bromination | Br₂, CH₃COOH | 0–25°C | 5-Bromo-thiazole derivative |

| Nitration | HNO₃, H₂SO₄ | 50°C | 5-Nitro-thiazole derivative |

Oxidation and Reduction

-

Oxidation : The amine group is oxidized to nitro or imine derivatives using strong oxidants like KMnO₄ .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to dihydrothiazole, altering its aromaticity .

Example Pathway :

Coupling Reactions

The fluorophenyl group facilitates cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Reacts with boronic acids (e.g., arylboronic acids) in the presence of Pd catalysts to form biaryl derivatives .

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides using Pd catalysts .

Synthetic Utility :

These reactions enable modular derivatization for drug discovery, as seen in analogs with enhanced antimicrobial activity .

Coordination Chemistry

The thiazole nitrogen and amine group act as ligands for metal complexes:

-

Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), which exhibit catalytic or antimicrobial properties .

Example Structure :

Comparative Reactivity with Analogues

Scientific Research Applications

The compound (2-(4-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride is a thiazole derivative that has garnered attention in various scientific research applications due to its unique chemical structure and biological activities. This article explores its applications in medicinal chemistry, particularly focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Antibacterial Activity

Thiazole derivatives have been extensively studied for their antibacterial properties. Research indicates that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Antifungal Properties

Similar to its antibacterial applications, this compound has demonstrated antifungal activity against various pathogenic fungi. The thiazole ring plays a crucial role in disrupting fungal cell membranes or inhibiting key enzymatic processes within the fungi.

Antiviral Applications

Recent studies have suggested that thiazole derivatives can act as antiviral agents by inhibiting viral replication. The presence of the fluorophenyl group enhances the binding affinity of the compound to viral proteins, thereby blocking the viral life cycle.

Anticancer Potential

Thiazole compounds are being investigated for their anticancer properties. This compound has shown promise in preclinical studies by inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways.

Neurological Applications

There is emerging evidence that thiazole derivatives may be effective in treating neurological disorders such as schizophrenia and depression. The compound's ability to modulate neurotransmitter systems makes it a candidate for further investigation in psychopharmacology.

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of this compound against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antibacterial agent.

Case Study 2: Antifungal Activity

In another investigation, researchers assessed the antifungal activity against Candida albicans. The compound showed promising results, with a reduction in fungal load observed in vitro and in vivo models, highlighting its therapeutic potential in treating fungal infections.

Case Study 3: Anticancer Research

A recent study focused on the anticancer effects of this thiazole derivative on breast cancer cell lines. The findings revealed that treatment with this compound led to a significant decrease in cell viability and induced apoptotic pathways, warranting further exploration in cancer therapy.

Mechanism of Action

The mechanism by which (2-(4-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism can vary based on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Thiazole Analogs

(2-(4-Chlorophenyl)thiazol-4-yl)methanamine Hydrochloride

- Structural Differences : Chlorine replaces fluorine at the para position of the phenyl ring.

- Physical Properties : Molecular formula: C₁₀H₉ClN₂S·HCl; molecular weight: 261.17; melting point: 268°C .

- Electronic Effects : Chlorine’s higher electronegativity and larger atomic radius compared to fluorine may alter binding affinity in biological systems. The para-chloro derivative exhibits a higher melting point than its meta-chloro analog (203–204°C), suggesting stronger crystal lattice interactions .

- Applications : Used in crystallography studies; similar thiazole derivatives are intermediates in drug synthesis .

(2-(3-Chlorophenyl)thiazol-4-yl)methanamine Hydrochloride

- Structural Differences : Chlorine is at the meta position on the phenyl ring.

- This positional isomerism is critical in optimizing ligand-receptor interactions .

Substituent Variations on the Thiazole Ring

[2-(4-Methoxyphenyl)thiazol-4-yl]methanamine Hydrochloride

- Structural Differences : A methoxy (-OCH₃) group replaces fluorine.

- Electronic and Steric Effects: Methoxy is electron-donating, increasing electron density on the phenyl ring.

- Applications : Methoxy-substituted thiazoles are explored for CNS-targeting drugs due to enhanced lipophilicity .

(4-Methylthiazol-2-yl)methanamine Dihydrochloride

- Structural Differences : Methyl group at the 4-position of the thiazole ring instead of a fluorophenyl group at the 2-position.

- Such modifications are pivotal in tuning pharmacokinetic properties .

Heterocycle Modifications

[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methanamine Hydrochloride

Key Research Findings and Implications

- Halogen Effects : Fluorine’s small size and high electronegativity optimize interactions in tight binding pockets, whereas chlorine may enhance binding through hydrophobic interactions .

- Substituent Position : Para-substituted derivatives (e.g., 4-fluoro or 4-chloro) generally exhibit higher thermal stability (e.g., melting points >250°C) compared to meta-substituted analogs .

Comparative Data Table

Biological Activity

(2-(4-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H9FN2S·HCl. The compound features a thiazole ring, which is known for its diverse biological activities, and a fluorophenyl substituent that may enhance its pharmacological properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains. The presence of the thiazole moiety contributes to these effects, likely through interactions with bacterial enzymes or membranes .

Antitumor Activity

Thiazole derivatives have been investigated for their antitumor potential. A study highlighted that certain thiazole compounds exhibit cytotoxic effects against cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways .

Antiparasitic Activity

The compound has shown promise in antiparasitic applications, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. Derivatives with similar structural features have demonstrated trypanocidal activity with IC50 values in the low micromolar range .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Thiazole derivatives often act as enzyme inhibitors, disrupting metabolic pathways in pathogens.

- Cell Membrane Disruption : The lipophilic nature of the fluorophenyl group may enhance membrane penetration, leading to increased efficacy against microbial and cancer cells.

- Apoptosis Induction : Compounds have been shown to trigger apoptotic pathways in cancer cells, promoting cell death .

Case Studies

- Antimicrobial Evaluation :

- Antitumor Efficacy :

- Antiparasitic Activity :

Q & A

Q. What synthetic routes are recommended for obtaining high-purity (2-(4-Fluorophenyl)thiazol-4-yl)methanamine hydrochloride?

- Methodological Answer : Synthesis typically involves cyclocondensation of 4-fluorophenyl thiourea derivatives with α-bromoketones (e.g., bromoacetone) in ethanol under reflux (70–80°C, 6–8 hours). Post-cyclization, the thiazole intermediate is treated with ammonia or a protected amine source to introduce the methanamine group. Hydrochloride salt formation is achieved via HCl gas bubbling in anhydrous diethyl ether. Purification via recrystallization (ethanol/water) or silica gel chromatography (eluent: dichloromethane/methanol 9:1) yields >95% purity. Key quality control steps include HPLC (C18 column, acetonitrile/0.1% TFA in water gradient) and ¹⁹F NMR to confirm fluorophenyl integrity .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 3H, NH₃⁺), 7.85–7.75 (m, 2H, aromatic), 7.30–7.20 (m, 2H, aromatic), 4.25 (s, 2H, CH₂NH₂). ¹⁹F NMR confirms fluorine environment (δ -115 ppm vs. CFCl₃).

- Mass Spectrometry : High-resolution ESI-MS (exact mass: 242.03 g/mol) validates molecular formula (C₁₀H₁₀ClFN₂S).

- Elemental Analysis : Expected C 49.49%, H 4.15%, N 11.54%; deviations >0.3% indicate impurities .

- HPLC : Purity >95% (retention time: 8.2 min, 220 nm).

Q. How should researchers handle solubility and stability challenges during in vitro studies?

- Methodological Answer :

- Solubility : Dissolve in DMSO (10 mM stock), then dilute in PBS (pH 7.4). Avoid aqueous solutions >1 mM due to precipitation.

- Stability : Store lyophilized powder at -20°C in desiccated, light-protected vials. In solution, use within 24 hours (monitor via HPLC). Degradation products include free amine (HPLC peak at 6.5 min) and fluorophenyl-thiazole fragments .

Advanced Research Questions

Q. How can crystallographic twinning or poor diffraction data be resolved for this compound?

- Methodological Answer : For X-ray crystallography:

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) at 100 K. Soak crystals in cryoprotectant (e.g., 25% glycerol).

- Twinning Mitigation : In SHELXL, apply TWIN commands (e.g., BASF, TWIN matrix) to model twinning ratios. For low-resolution data (<2.0 Å), refine with restraints on bond lengths/angles and isotropic displacement parameters .

- Validation : Check Rint (<10%) and Flack parameter (near 0) to confirm correct space group.

Q. What computational strategies reconcile conflicting NMR shifts between experimental and predicted data?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level (Gaussian 16). Compute NMR shifts with GIAO method. Discrepancies >0.5 ppm suggest conformational flexibility (e.g., amine protonation states).

- Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO). For ¹⁹F shifts, account for aromatic ring current effects and counterion interactions .

Q. How to design SAR studies for this compound in neuropharmacological target screening?

- Methodological Answer :

- Target Selection : Prioritize receptors with fluorophenyl-binding pockets (e.g., 5-HT1A, σ1). Use molecular docking (AutoDock Vina) with rigid vs. flexible side-chain protocols.

- Assay Conditions : Conduct competitive binding assays (Ki determination) with ³H-labeled ligands (e.g., [³H]WAY-100635 for 5-HT1A). Account for hydrochloride salt effects by comparing IC50 values against free-base analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.